molecular formula C26H30O9 B043647 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose CAS No. 79414-66-7

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose

Cat. No. B043647
CAS RN: 79414-66-7
M. Wt: 486.5 g/mol
InChI Key: ZAUYNTYUSYJZRN-RTJMFUJLSA-N
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Description

Synthesis Analysis

The synthesis of related carbohydrate molecules involves several steps, including acetylation and the formation of specific glycosidic linkages. For instance, the synthesis of 2,3,5-tri-O-acetyl-1,6-anhydro-beta-D-mannofuranose from 2,3,4-tri-O-acetyl-1,6-anhydro-beta-D-mannopyranose demonstrates the intricacies involved in carbohydrate synthesis, highlighting the transformation of molecules through specific chemical reactions (Manna, Mcanalley, & Ammon, 1993).

Molecular Structure Analysis

The structure of carbohydrate molecules like 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is complex, with acetyl groups affecting the molecule's physical and chemical properties. The study of similar molecules, such as 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose, helps in understanding the impact of O-acetylation on bond lengths, angles, and torsion angles, providing insights into the molecular structure of acetylated carbohydrates (Turney, Zhang, Oliver, & Serianni, 2019).

Chemical Reactions and Properties

Carbohydrate molecules undergo various chemical reactions, including glycosylation, acetonation, and radical fragmentation. These reactions are essential for synthesizing derivatives and understanding the reactivity of carbohydrate molecules. For example, the synthesis of octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside involves glycosylation and 1-O-alkylation, showcasing the chemical reactions carbohydrates can undergo (Kaur & Hindsgaul, 1991).

Scientific Research Applications

Glycosylation Processes and Structural Analysis

Glycosylation, one of the most prevalent and complex post-translational modifications, significantly influences protein function and stability. The research on C-mannosylation, a rare type of glycosylation, sheds light on the molecular mechanisms underlying protein modification with mannopyranose units. Studies have revealed the structural details of C-mannosylated proteins and emphasized the importance of specific motifs and hydrogen bonding in stabilizing these modifications, which could have implications for drug design and biotechnological applications (Crine & Acharya, 2021).

Enzymatic Activities and Biotechnological Applications

Enzymes such as mannosidases play a crucial role in the hydrolysis of mannopyranosyl linkages, offering potential applications in bioethanol production and the pharmaceutical industry. Understanding these enzymes' sources, characteristics, and applications can provide insights into the efficient utilization of carbohydrate-based substrates (Chauhan & Gupta, 2017).

Synthesis of Carbohydrate Mimetics

The synthesis of C-glycoside mimetics, which are crucial for developing inhibitors of carbohydrate-processing enzymes, highlights the significance of carbohydrate chemistry in medicinal chemistry. These mimetics serve as potential therapeutic agents by inhibiting specific carbohydrate interactions, crucial for various biological processes (Cipolla, La Ferla, & Nicotra, 1997).

Polysaccharides in Drug Delivery

The application of polysaccharides such as alginate and chitosan for drug delivery systems illustrates the importance of carbohydrate derivatives in formulating pharmaceuticals. These materials' mucoadhesive properties and biocompatibility make them ideal for encapsulating and delivering drugs, particularly proteins and peptides, via oral administration (George & Abraham, 2006).

Alginate Modification and Applications

Alginate, a polysaccharide derived from brown algae, has wide-ranging applications from food to pharmaceutical industries, primarily due to its ability to form gels. Alginate modification through enzymatic activities, such as those of alginate lyases and epimerases, can tailor its properties for specific uses, such as creating alginates with desired gel strengths or viscosities for medical applications (Petersen et al., 2023).

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-4,6-diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(33-18(2)28)25(26(35-22)34-19(3)29)32-15-21-12-8-5-9-13-21/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUYNTYUSYJZRN-RTJMFUJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443281
Record name 1,3,6-Tri-O-acetyl-2,4-di-O-benzyl-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-DI-O-Benzyl-1,3,6-tri-O-acetyl-alpha-D-glucopyranose

CAS RN

79414-66-7
Record name 1,3,6-Tri-O-acetyl-2,4-di-O-benzyl-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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